methyl {7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Description
Methyl {7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic coumarin derivative characterized by a 3,4-dichlorobenzyloxy substituent at the 7-position of the coumarin core, a methyl group at the 4-position, and a methoxycarbonylmethyl group at the 3-position. Coumarin derivatives are widely studied for their diverse biological activities, including phytotoxic, antimicrobial, and enzyme-inhibitory properties. This compound’s structural uniqueness arises from the electron-withdrawing dichloro substituents on the benzyloxy group, which may influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
methyl 2-[7-[(3,4-dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2O5/c1-11-14-5-4-13(26-10-12-3-6-16(21)17(22)7-12)8-18(14)27-20(24)15(11)9-19(23)25-2/h3-8H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUGNDDVNPEJFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC(=C(C=C3)Cl)Cl)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps:
Formation of the Chromen-2-one Core: The initial step involves the synthesis of the chromen-2-one core, which can be achieved through the condensation of salicylaldehyde with acetic anhydride in the presence of a base such as sodium acetate.
Introduction of the Dichlorobenzyl Group: The chromen-2-one intermediate is then reacted with 3,4-dichlorobenzyl chloride in the presence of a base like potassium carbonate to introduce the dichlorobenzyl group via an etherification reaction.
Esterification: Finally, the resulting compound is esterified with methyl acetate in the presence of an acid catalyst such as sulfuric acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl {7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzyl group, where nucleophiles such as amines or thiols can replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Methyl {7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl {7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Key Compounds for Comparison:
Methyl (6-methoxy-2-oxo-2H-chromen-3-yl)acetate (Compound 1) Substituents: Methoxy group at the 6-position. Synthesis: Prepared via PdI₂/KI-catalyzed carbonylation of 2-(1-hydroxyprop-2-ynyl)phenols under 90 atm CO pressure .
Methyl (8-methoxy-2-oxo-2H-chromen-3-yl)acetate (Compound 2)
- Substituents: Methoxy group at the 8-position.
- Synthesis: Similar Pd-catalyzed method as Compound 1, with positional isomerism affecting activity .
Methyl (4-methyl-2-oxo-2H-chromen-3-yl)acetate (Compound 3)
- Substituents: Methyl group at the 4-position (shared with the target compound).
- Phytotoxic Activity: Exhibited moderate inhibition of Arabidopsis root growth (IC₅₀ = 0.23 mM) .
Methyl {7-[(3-Fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Phytotoxic Activity (Tested on Arabidopsis thaliana):
| Compound | Substituent (Position) | IC₅₀ (Root Growth Inhibition) |
|---|---|---|
| Compound 1 | 6-OCH₃ | 0.34 mM |
| Compound 2 | 8-OCH₃ | 0.28 mM |
| Compound 3 | 4-CH₃ | 0.23 mM |
| Target Compound (Theoretical) | 7-(3,4-Cl₂-benzyloxy), 4-CH₃ | Not reported in evidence |
- Key Observations: Methoxy groups at positions 6 or 8 (Compounds 1–2) show slightly lower activity compared to the 4-methyl derivative (Compound 3), suggesting that substitution at the 4-position enhances phytotoxicity .
Electronic and Steric Considerations
- Dichloro vs. Fluoro Substituents: The 3,4-dichlorobenzyloxy group introduces strong electron-withdrawing effects, which could stabilize the coumarin core’s lactone ring and influence binding to enzymatic targets.
Positional Isomerism :
- Methoxy groups at 6- or 8-positions (Compounds 1–2) create distinct electronic environments, affecting charge distribution across the coumarin scaffold.
Crystallographic and Computational Insights
These methods ensure accurate determination of bond lengths, angles, and intermolecular interactions, which are critical for understanding structure-activity relationships.
Biological Activity
Methyl {7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic compound belonging to the chromen-2-one family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Core Structure : Chromen-2-one
- Substituents : A methyl group, a 3,4-dichlorobenzyl ether, and an acetate moiety
- Molecular Formula : C20H16Cl2O5
- Molecular Weight : 407.2 g/mol
The presence of chlorine atoms in the benzyl group enhances the compound's reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and agricultural sciences .
Biological Activity Overview
Research indicates that compounds within the chromen-2-one class exhibit a range of biological activities:
- Anticancer Activity :
- Antifungal Activity :
-
Mechanisms of Action :
- The mechanisms by which these compounds exert their effects often involve the inhibition of specific enzymes or pathways relevant to cancer cell proliferation or fungal growth. For example, the selectivity towards tumor-associated carbonic anhydrase IX (hCA IX) over hCA I has been noted, highlighting potential for targeted therapies .
Comparative Analysis with Other Compounds
To better understand the unique biological activity of this compound, a comparison with other chromen derivatives is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-(Benzyl)oxy)-4-methyl-coumarin | Benzyl ether instead of dichlorobenzyl | Lacks halogen substituents |
| 7-(Chloro)oxy)-4-methyl-coumarin | Chlorine atom at position 7 | Simpler substitution pattern |
| 8-Iodo-coumarin | Iodine substitution at position 8 | Different halogen with distinct reactivity |
The structural differences significantly influence their biological activities and reactivities .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound:
- Synthesis Methods :
- Efficacy Against Cancer Cell Lines :
- Fungicidal Activity :
Q & A
Basic: What are the established synthetic routes for methyl {7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate, and how can reaction conditions be optimized for yield improvement?
Methodological Answer:
The synthesis typically involves a multi-step protocol:
Core Chromenone Formation : Condensation of 4-methyl-7-hydroxycoumarin with 3,4-dichlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
Esterification : Reaction with methyl chloroacetate in the presence of a coupling agent like DCC/DMAP .
Optimization Strategies :
- Use anhydrous solvents (e.g., dry DMF) to minimize hydrolysis side reactions.
- Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Monitor intermediates via TLC or HPLC to isolate pure intermediates before proceeding .
Basic: How should researchers approach the characterization of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Focus on diagnostic signals:
- Coumarin C=O peak at ~160-165 ppm in ¹³C NMR.
- Methoxy protons as a singlet at ~3.8 ppm in ¹H NMR .
- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm mass accuracy.
- Crystallography :
Basic: What initial biological screening assays are appropriate for evaluating its pharmacological potential?
Methodological Answer:
- Antimicrobial Activity :
- Broth microdilution assays (MIC determination) against Gram-positive/negative strains .
- Anticancer Potential :
- MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition :
- Fluorescence-based assays for COX-2 or topoisomerase inhibition, using known inhibitors as controls .
Advanced: How do electronic effects of the 3,4-dichlorobenzyl substituent influence its reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Electronic Analysis :
- The electron-withdrawing Cl groups increase electrophilicity at the benzyl position, facilitating SNAr reactions.
- Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and identify reactive sites .
- Experimental Validation :
- React with NaN₃ in DMSO to assess azide substitution kinetics via UV-Vis monitoring .
Advanced: What strategies are effective in resolving contradictions between computational predictions and experimental data regarding biological activity?
Methodological Answer:
- Data Reconciliation Workflow :
- Docking Studies : Use AutoDock Vina to predict binding modes to targets (e.g., COX-2).
- Experimental Validation : Perform SPR or ITC to measure binding affinities .
- MD Simulations : Run 100-ns simulations (AMBER) to assess stability of predicted complexes .
- Case Study : If computational models suggest strong COX-2 binding but assays show weak activity, check for metabolite interference using LC-MS .
Advanced: How can researchers employ SHELXL for high-precision refinement of its crystal structure, particularly with disordered substituents or twinning?
Methodological Answer:
- Disorder Handling :
- Twin Refinement :
- Validation Tools :
Advanced: What mechanistic insights can be gained from studying its hydrolysis kinetics under varied pH conditions?
Methodological Answer:
- Experimental Design :
- Data Analysis :
- Plot kₒbₛ vs. [H⁺]/[OH⁻] to distinguish acid/base-catalyzed pathways.
- Compare activation energies (Arrhenius plots) for ester vs. ether bond cleavage .
Advanced: How does the methyl ester group impact bioavailability compared to carboxylic acid analogs?
Methodological Answer:
- Physicochemical Profiling :
- Measure logP (shake-flask method): Methyl ester increases lipophilicity vs. carboxylic acid .
- Assess membrane permeability via PAMPA assays .
- Metabolic Stability :
- Incubate with liver microsomes (human/rat) and track ester hydrolysis via LC-MS/MS .
Advanced: What crystallographic software (beyond SHELXL) is critical for modeling complex disorder or non-covalent interactions?
Methodological Answer:
- Tools for Disorder :
- Non-Covalent Analysis :
Advanced: How can substituent effects on fluorescence properties be systematically studied for biosensing applications?
Methodological Answer:
- Fluorescence Profiling :
- Structure-Activity Relationships :
- Synthesize analogs with electron-donating/-withdrawing groups and correlate λₑₘ/λₑₓ shifts with Hammett σ values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
